molecular formula C13H19NO3S B2963007 N,N-diethyl-4-(methanesulfonylmethyl)benzamide CAS No. 1287132-16-4

N,N-diethyl-4-(methanesulfonylmethyl)benzamide

Cat. No.: B2963007
CAS No.: 1287132-16-4
M. Wt: 269.36
InChI Key: YPXRGKTWWZZTTC-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(methanesulfonylmethyl)benzamide is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with diethyl and methanesulfonylmethyl groups. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(methanesulfonylmethyl)benzamide typically involves the reaction of 4-(methanesulfonylmethyl)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(methanesulfonylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-(methanesulfonylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(methanesulfonylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanesulfonylmethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(methanesulfonylmethyl)benzamide is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-4-(methylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-14(5-2)13(15)12-8-6-11(7-9-12)10-18(3,16)17/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXRGKTWWZZTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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